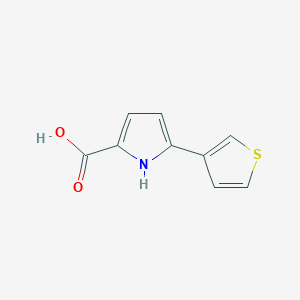
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that contains a thiophene ring, a pyrrole ring, and a carboxylic acid group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The carboxylic acid group (-COOH) is a functional group often found in organic compounds .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives . Another method involves the Fiesselmann synthesis, which generates 3-hydroxy-2-thiophene carboxylic derivatives through the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring, a pyrrole ring, and a carboxylic acid group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Thiophene derivatives, including this compound, can undergo various types of chemical reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .科学的研究の応用
Chemical Properties and Synthesis Approaches
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid, as part of thiophene derivatives, has shown significant interest due to its unique chemical properties that allow it to act as a crucial intermediate in various chemical reactions. Thiophene derivatives, including those similar in structure to this compound, have been widely applied in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Furthermore, the synthesis of thiophene derivatives has attracted considerable attention, with numerous known synthetic methods being modified and improved. These derivatives are also utilized in organic materials owing to their electronic properties, highlighting their versatility beyond pharmaceutical applications (D. Xuan, 2020).
Biological Interactions and Carcinogenicity Studies
A study reviewed the biological activity of thiophene analogues, specifically evaluating the thiophene analogues of carcinogens benzidine and 4-aminobiphenyl. These compounds were synthesized and evaluated for potential carcinogenicity. Their activity profiles observed in vitro were consistent with their known chemistry, indicating potential carcinogenicity but also casting doubt upon their capability of eliciting tumors in vivo. This research sheds light on the importance of in vitro predictions of potential carcinogenicity for structurally new compounds, emphasizing the need for thorough evaluation before concluding their effects (J. Ashby et al., 1978).
Catalytic and Synthetic Applications
The pyranopyrimidine core, which can be related structurally to this compound, is essential in the medicinal and pharmaceutical industries due to its bioavailability and broader synthetic applications. Research on hybrid catalysts for developing substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one derivatives through a one-pot multicomponent reaction highlights the innovation in this area. This review emphasizes the application of diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, showcasing the evolution of synthetic methods to improve efficiency and sustainability in the synthesis of complex molecules (Mehul P. Parmar et al., 2023).
将来の方向性
Thiophene-based analogs, including 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid, continue to attract interest due to their potential as biologically active compounds . Future research may focus on developing more efficient and selective syntheses of thiophene derivatives, exploring their biological activities, and investigating their potential applications in various fields .
作用機序
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways, leading to their diverse biological effects .
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives are generally influenced by their chemical structure .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties .
Action Environment
The action of thiophene derivatives can be influenced by a variety of factors, including the chemical environment and the presence of other compounds .
特性
IUPAC Name |
5-thiophen-3-yl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)8-2-1-7(10-8)6-3-4-13-5-6/h1-5,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHBXSDONFXAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid](/img/structure/B2564960.png)
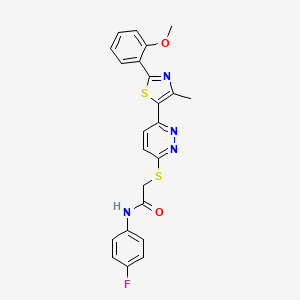
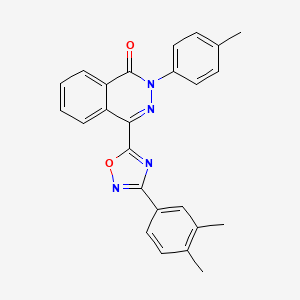
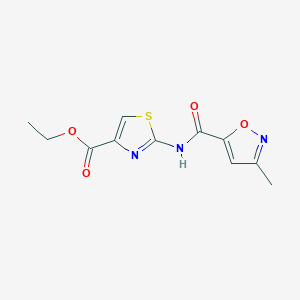
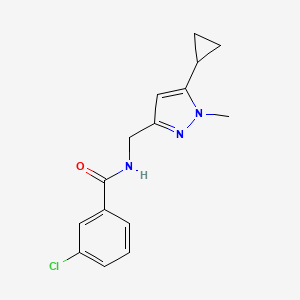
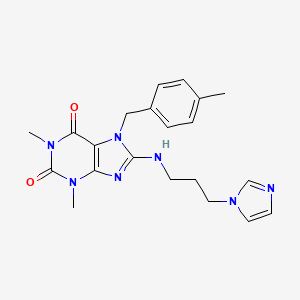
![3-cinnamyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564972.png)
![Ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2564973.png)
![N-[[2-(Cyclopropylmethyl)pyrazol-3-yl]methyl]-N-(2,3-dihydro-1H-inden-2-yl)prop-2-enamide](/img/structure/B2564975.png)
![1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2564977.png)
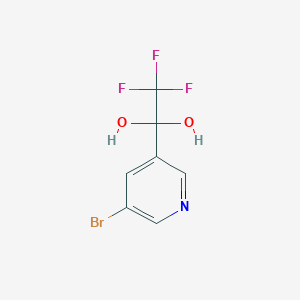
![(2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564981.png)